![molecular formula C21H14N2OS2 B2632725 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-06-7](/img/structure/B2632725.png)
2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiophene core, followed by the introduction of the pyrimidine ring and subsequent functionalization with methylsulfanyl and naphthyloxy groups. Key steps may involve:
Cyclization reactions: to form the benzothiophene core.
Nucleophilic substitution: to introduce the pyrimidine ring.
Functional group transformations: to attach the methylsulfanyl and naphthyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In organic electronics, its high electron mobility and stability contribute to its effectiveness in OFETs and OPVs. In pharmaceuticals, the compound’s ability to interact with biological targets, such as enzymes or receptors, underlies its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene (BTBT) : Known for its high mobility in OFETs .
- 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Exhibits excellent thermal and electronic properties .
Uniqueness
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine stands out due to its unique combination of functional groups, which impart distinct electronic and chemical properties. This makes it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
特性
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLUMGKQXIHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
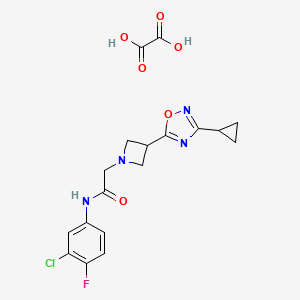
![1-acetyl-N-[(1H-1,3-benzodiazol-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B2632644.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)
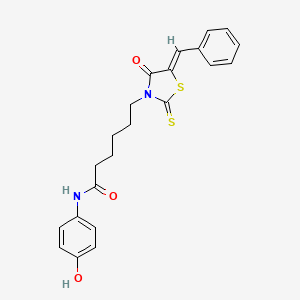
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)
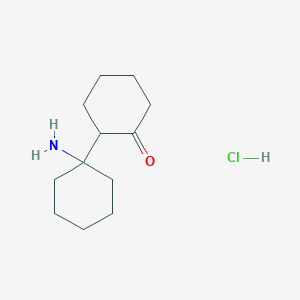
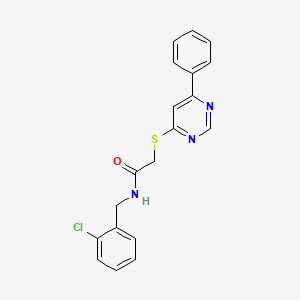


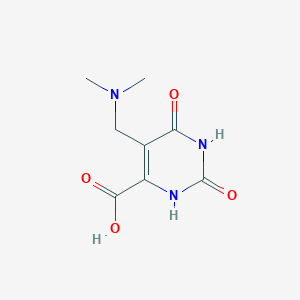

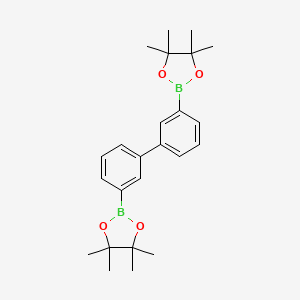
![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)
